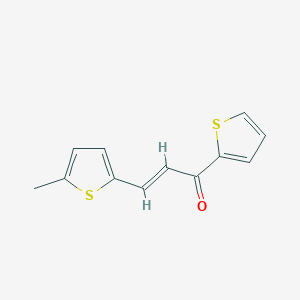

(2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(5-methylthiophen-2-yl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS2/c1-9-4-5-10(15-9)6-7-11(13)12-3-2-8-14-12/h2-8H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSQLRBJNMVJIH-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl structure and have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₁OS₂, with a molecular weight of 249.36 g/mol. The structure features a thiophene ring and a methylthiophene substituent linked through a propenone moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁OS₂ |

| Molecular Weight | 249.36 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.

- Apoptosis Induction : It can trigger apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

- Antioxidant Activity : The compound exhibits antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that chalcones possess significant antimicrobial properties. For instance, research highlighted the effectiveness of similar thiophene-based compounds against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Chalcones have been shown to exert anti-inflammatory effects through the inhibition of inflammatory mediators. A study reported that derivatives of thiophene exhibited potent anti-inflammatory activity by modulating cytokine levels in vitro .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. For example, it has been shown to inhibit cell proliferation in cancer cell lines and induce cell cycle arrest at the G0/G1 phase. The compound's ability to activate apoptotic pathways further supports its potential as an anticancer agent.

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activities of this compound:

-

Antimicrobial Study : A study evaluated the antibacterial activity of thiophene derivatives using the disk diffusion method, revealing promising results against common pathogens such as Escherichia coli and Staphylococcus aureus.

Compound Tested Activity Against E. coli Activity Against S. aureus Compound A Inhibitory Zone: 15 mm Inhibitory Zone: 18 mm Compound B Inhibitory Zone: 12 mm Inhibitory Zone: 20 mm - Anti-inflammatory Research : Research on thiophene derivatives indicated significant reduction in pro-inflammatory cytokines in treated cell lines compared to controls.

- Anticancer Evaluation : In vitro studies demonstrated that this compound led to a dose-dependent decrease in viability among various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Structural and Electronic Comparisons

Chalcones are tunable scaffolds where substituents on rings A and B dictate their physicochemical and biological profiles. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Halogen substituents (e.g., Br, Cl) on ring A enhance cytotoxicity and antimicrobial activity due to increased electrophilicity of the enone system . The target compound’s methyl group (electron-donating) may reduce reactivity compared to halogenated analogs but improve metabolic stability.

Spectroscopic and Computational Comparisons

Studies on analogs like 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one reveal:

- UV-Vis Absorption: Strong absorption bands at ~300–400 nm (π→π* transitions), with solvent-dependent shifts. Ethanol solutions show redshifted maxima compared to gas-phase simulations .

- HOMO-LUMO Gaps : Density Functional Theory (DFT) calculations indicate HOMO-LUMO gaps of ~3.5–4.0 eV, correlating with moderate charge-transfer efficiency . The target compound’s methyl group may slightly raise the HOMO energy, reducing the gap and enhancing photoreactivity.

Preparation Methods

Reaction Mechanism

The mechanism proceeds through three stages:

-

Enolate Formation : Deprotonation of the acetylthiophene ketone (e.g., 2-acetyl-5-methylthiophene) by a strong base (e.g., NaOH) generates an enolate ion.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of the thiophene aldehyde (e.g., thiophene-2-carbaldehyde), forming a β-hydroxy ketone intermediate.

-

Dehydration : Elimination of water under thermal or basic conditions yields the conjugated enone system, stabilized in the (2E)-configuration due to reduced steric hindrance and extended π-conjugation.

Starting Material Preparation

-

Ketone Precursor : 2-Acetyl-5-methylthiophene is synthesized via Friedel-Crafts acylation of 5-methylthiophene with acetyl chloride in the presence of Lewis acids like AlCl₃.

-

Aldehyde Precursor : Thiophene-2-carbaldehyde is commercially available or prepared via formylation of thiophene using Vilsmeier-Haack conditions.

Reaction Optimization Strategies

Optimizing reaction parameters is critical for maximizing yield and minimizing side products like retro-aldol adducts or Z-isomers.

Base Selection and Solvent Systems

-

Base : Sodium hydroxide (40–50% w/v in H₂O) is preferred over KOH due to milder conditions, reducing over-dehydration.

-

Solvent : Ethanol-water mixtures (3:1 v/v) enhance solubility of ionic intermediates while facilitating dehydration. Alternatively, anhydrous isopropanol with trifluoroacetic acid (TFA) as a catalyst enables faster cyclization at reflux.

Temperature and Time

-

Low-Temperature Mixing : Initial reagent mixing at 0–5°C suppresses side reactions, followed by gradual warming to 60–70°C for 4–6 hours to complete dehydration.

-

Reflux Conditions : In isopropanol-TFA systems, refluxing at 82°C for 12–24 hours achieves >80% conversion, though prolonged heating risks decomposition.

Stereochemical Control

The (2E)-configuration is favored thermodynamically due to conjugation between the carbonyl and thiophene rings. Polar aprotic solvents (e.g., DMF) slightly increase E-selectivity (>95%) compared to protic solvents.

Purification Techniques

Crude products often contain unreacted starting materials or oligomeric byproducts, necessitating rigorous purification.

Column Chromatography

Recrystallization

-

Solvent Pair : Ethanol-water (4:1 v/v) at 4°C yields needle-like crystals with 85–90% recovery. Slow cooling minimizes occluded impurities.

Spectroscopic Characterization

Structural validation relies on multimodal spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃) : Trans-alkene protons resonate as doublets at δ 7.2–7.5 ppm (J = 15–16 Hz). Thiophene protons appear as multiplet signals at δ 6.8–7.4 ppm.

-

¹³C NMR : The carbonyl carbon (C=O) resonates at δ 190–192 ppm, while alkene carbons (Cα and Cβ) appear at δ 122–125 and 140–143 ppm, respectively.

Infrared (IR) Spectroscopy

Strong absorptions at 1,650 cm⁻¹ (C=O stretch) and 1,600 cm⁻¹ (C=C stretch) confirm the α,β-unsaturated ketone.

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Verify the (2E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons). Thiophene protons typically resonate at δ 6.8–7.5 ppm .

- ¹³C NMR : Carbonyl signals appear at δ 190–200 ppm, while alkene carbons resonate at δ 120–140 ppm .

- IR Spectroscopy : Confirm the α,β-unsaturated ketone (C=O stretch at ~1650 cm⁻¹; C=C stretch at ~1600 cm⁻¹) .

Advanced Application : Single-crystal X-ray diffraction (SC-XRD) resolves molecular conformation and packing. For example, bond lengths (C=O: ~1.22 Å; C=C: ~1.33 Å) and dihedral angles between thiophene rings (e.g., 5–15°) validate steric and electronic interactions .

How do substituents on the thiophene rings influence the compound’s electronic properties and reactivity?

Advanced Research Question

- Electron-donating groups (e.g., -CH₃) : Increase electron density on the thiophene ring, enhancing nucleophilic attack susceptibility. For example, the 5-methyl group in this compound may stabilize charge-transfer complexes .

- Electronic effects on conjugation : Methyl groups slightly elongate the C-S bond (1.70–1.75 Å vs. 1.67 Å in unsubstituted thiophene), altering π-conjugation and UV-Vis absorption maxima (e.g., λmax shifts from 320 nm to 335 nm) .

Methodological Insight : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate with experimental redox potentials .

What strategies can resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Contradictions in pharmacological studies (e.g., anti-inflammatory vs. inactive results) may arise from:

- Solubility variability : Use dimethyl sulfoxide (DMSO) with <0.1% water to prevent aggregation.

- Assay interference : Thiophene derivatives may absorb light at wavelengths used in colorimetric assays (e.g., MTT). Validate results with orthogonal assays (e.g., flow cytometry) .

- Stereochemical purity : Ensure (2E)-isomer dominance via HPLC (C18 column, acetonitrile/water gradient) .

Case Study : Comparative studies with analogs (e.g., 5-bromo or 4-chloro derivatives) can isolate structure-activity relationships (SAR) .

How can computational chemistry guide the design of derivatives with enhanced target specificity?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases. Prioritize derivatives with lower binding energies (ΔG < −8 kcal/mol) .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors at the ketone position; hydrophobic regions near thiophene rings) .

- ADMET prediction : Tools like SwissADME predict bioavailability (e.g., Lipinski’s Rule of Five compliance) and cytochrome P450 interactions .

What crystallographic parameters are critical for understanding solid-state behavior?

Advanced Research Question

SC-XRD data reveal:

- Unit cell dimensions : Monoclinic systems (e.g., P21/c) with Z = 4 are common for chalcones .

- Intermolecular interactions : C-H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.4–3.8 Å) influence melting points and solubility .

- Thermal stability : Differential Scanning Calorimetry (DSC) correlates crystalline order with decomposition temperatures (>200°C for most thiophene chalcones) .

How can researchers address challenges in scaling up synthesis without compromising stereoselectivity?

Advanced Research Question

- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., cis-isomers) .

- Catalytic optimization : Heterogeneous catalysts (e.g., Mg-Al hydrotalcite) enable recyclability and higher turnover numbers .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, ensuring >95% (2E)-isomer yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.